![molecular formula C15H20N4O3S B2381144 2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251559-39-3](/img/structure/B2381144.png)

2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

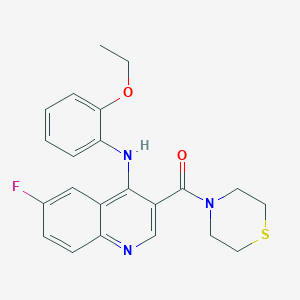

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a [1,2,4]triazolo[4,3-a]pyridin-3-one core, which is substituted at the 2-position with an allyl group and at the 6-position with a (4-methylpiperidin-1-yl)sulfonyl group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.41. Its InChI code is 1S/C12H16N4O3S/c1-9-4-6-15 (7-5-9)20 (18,19)10-2-3-11-13-14-12 (17)16 (11)8-10/h2-3,8-9H,4-7H2,1H3, (H,14,17) . The compound should be stored at a temperature of 28 C .Applications De Recherche Scientifique

Antifungal and Insecticidal Activities

A study by Xu et al. (2017) explored the synthesis of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety. They discovered that some derivatives exhibited significant antifungal and insecticidal activities. Notably, certain compounds showed high inhibition rates against specific fungi and over 90% mortality against Helicoverpa armigera and Plutella xylostella, indicating potential for agricultural applications (Xu et al., 2017).

Structural Characterization and Derivative Synthesis

The work by Hwang et al. (2006) focused on synthesizing and characterizing allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one. This research is crucial for understanding the molecular structure and properties of such compounds, which can lead to the development of new derivatives with potential applications in various fields (Hwang et al., 2006).

Synthesis Techniques and Pharmaceutical Applications

El-Kurdi et al. (2021) explored efficient synthesis methods for [1,2,4]Triazolo[4,3-a]pyridines, emphasizing their pharmaceutical relevance. The study highlighted novel synthesis techniques using oxidative cyclization, which could be significant for developing new pharmaceuticals (El-Kurdi et al., 2021).

Herbicidal Activity

Moran (2003) researched substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, discovering their excellent herbicidal activity on a broad spectrum of vegetation. This implies potential use in agricultural weed control (Moran, 2003).

Anticancer Properties

Wang et al. (2015) studied modifications of a specific [1,2,4]triazolo[1,5-a]pyridin-2-yl compound as a PI3K inhibitor, revealing its anticancer effects. This indicates the compound's potential as a therapeutic agent in cancer treatment (Wang et al., 2015).

Antimicrobial Activity

Prakash et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-a]pyridines with demonstrated potent antimicrobial properties. This suggests their potential use in developing new antimicrobial agents (Prakash et al., 2011).

Propriétés

IUPAC Name |

6-(4-methylpiperidin-1-yl)sulfonyl-2-prop-2-enyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-3-8-19-15(20)18-11-13(4-5-14(18)16-19)23(21,22)17-9-6-12(2)7-10-17/h3-5,11-12H,1,6-10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIMZPKFPYHVCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC=C)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)

![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2381066.png)

![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)

![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)

![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)

![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)

![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)

![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)